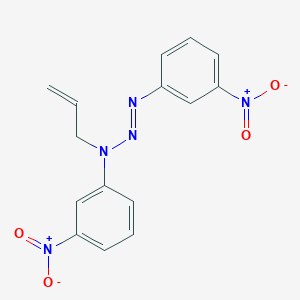![molecular formula C21H11BrClN3O6 B11696603 (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-5-{[5-(2-Brom-4-nitrophenyl)furan-2-yl]methyliden}-3-(4-Chlorphenyl)-6-hydroxypyrimidin-2,4(3H,5H)-dion ist ein komplexes organisches Molekül, das sich durch seine einzigartige Struktur auszeichnet, die einen Furanring, einen Pyrimidinring und verschiedene Substituenten wie Brom-, Nitro- und Chlorgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-{[5-(2-Brom-4-nitrophenyl)furan-2-yl]methyliden}-3-(4-Chlorphenyl)-6-hydroxypyrimidin-2,4(3H,5H)-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Furan- und Pyrimidin-Zwischenprodukte, gefolgt von ihrer Kupplung unter spezifischen Reaktionsbedingungen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Bromierungsmittel, Nitrierungsmittel und Chlorierungsmittel. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferverbindungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Durchflussreaktoren und automatisierte Synthese-Systeme können eingesetzt werden, um den Produktionsprozess zu skalieren. Qualitätskontrollmaßnahmen, einschließlich Chromatographie und Spektroskopie, sind unerlässlich, um die Reinheit und Konsistenz des Endprodukts zu überwachen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-5-{[5-(2-Brom-4-nitrophenyl)furan-2-yl]methyliden}-3-(4-Chlorphenyl)-6-hydroxypyrimidin-2,4(3H,5H)-dion: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Halogensubstitutionsreaktionen können mit Reagenzien wie Natriumiodid oder Kaliumfluorid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Natriumiodid in Aceton oder Kaliumfluorid in Dimethylsulfoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung werden die Wechselwirkungen der Verbindung mit verschiedenen Biomolekülen untersucht, um ihr Potenzial als biochemischer Sonde oder Therapeutikum zu verstehen. Ihre Fähigkeit, mit Proteinen und Nukleinsäuren zu interagieren, macht sie zu einem wertvollen Werkzeug in der Molekularbiologie.
Medizin
Die potenziellen medizinischen Eigenschaften der Verbindung werden für die Entwicklung neuer Medikamente untersucht. Ihre einzigartige Struktur kann therapeutische Vorteile bei der Behandlung von Krankheiten wie Krebs, Infektionen und Entzündungen bieten.
Industrie
In der Industrie wird die Verbindung zur Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und Beschichtungen. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkungsmechanismus von (5Z)-5-{[5-(2-Brom-4-nitrophenyl)furan-2-yl]methyliden}-3-(4-Chlorphenyl)-6-hydroxypyrimidin-2,4(3H,5H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade biochemischer Ereignisse führt. Beispielsweise kann sie an einen Rezeptor binden und dessen Aktivität blockieren, wodurch ein Signalweg moduliert wird, der an der Krankheitsentwicklung beteiligt ist.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-5-{[5-(2-Chlor-4-nitrophenyl)furan-2-yl]methyliden}-3-(4-Bromphenyl)-6-hydroxypyrimidin-2,4(3H,5H)-dion
- (5Z)-5-{[5-(2-Fluor-4-nitrophenyl)furan-2-yl]methyliden}-3-(4-Iodphenyl)-6-hydroxypyrimidin-2,4(3H,5H)-dion
Einzigartigkeit
Die Einzigartigkeit von (5Z)-5-{[5-(2-Brom-4-nitrophenyl)furan-2-yl]methyliden}-3-(4-Chlorphenyl)-6-hydroxypyrimidin-2,4(3H,5H)-dion liegt in seinen spezifischen Substituenten, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein von Brom-, Nitro- und Chlorgruppen erhöht seine Reaktivität und sein Potenzial für Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C21H11BrClN3O6 |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H11BrClN3O6/c22-17-9-13(26(30)31)5-7-15(17)18-8-6-14(32-18)10-16-19(27)24-21(29)25(20(16)28)12-3-1-11(23)2-4-12/h1-10H,(H,24,27,29)/b16-10- |
InChI-Schlüssel |
HFQSPHDPKHUUAC-YBEGLDIGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)NC2=O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696546.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)
![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)

![2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11696602.png)
